(2-Methylsulfanylphenyl)methanol
Overview
Description
Scientific Research Applications
Catalytic Applications
A study by Li et al. (2012) explores the use of methanol as a methylating agent in the direct N-monomethylation of aromatic primary amines. This process is significant for its broad substrate scope, low catalyst loading, and high selectivity, showcasing methanol's versatility in organic synthesis (Feng Li et al., 2012).
Methanol in Industrial Biotechnology
Research by Schrader et al. (2009) highlights methanol's potential in bioprocess technology with methylotrophic bacteria. These organisms can convert methanol into single-cell protein and other chemicals, demonstrating methanol's role as an alternative carbon source for biotechnological applications (J. Schrader et al., 2009).
Methanol as a Feedstock for Chemical Production
Whitaker et al. (2017) engineered Escherichia coli to utilize methanol for the production of specialty chemicals, such as naringenin. This study exemplifies the potential of methanol as a substrate for biological production, leveraging its energy and electron content for microbial growth and product synthesis (W. B. Whitaker et al., 2017).
Methanol Production and Utilization
A review by Dalena et al. (2018) provides an overview of methanol production processes and its applications, including its use as a clean-burning fuel and as a building block for more complex chemicals. The conversion of CO2 to methanol is highlighted as a method to reduce CO2 emissions, underscoring methanol's environmental benefits (F. Dalena et al., 2018).
Synthetic Methylotrophy
Antoniewicz (2019) discusses advances in engineering non-native methylotrophs, such as Escherichia coli and Corynebacterium glutamicum, to utilize methanol for growth and chemical production. This synthetic methylotrophy represents a promising approach for the biotechnological exploitation of methanol (M. Antoniewicz, 2019).
Properties
IUPAC Name |
(2-methylsulfanylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHMKGIVLYBEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393563 | |
Record name | (2-methylsulfanylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33384-77-9 | |
Record name | (2-methylsulfanylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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